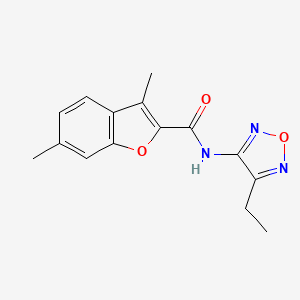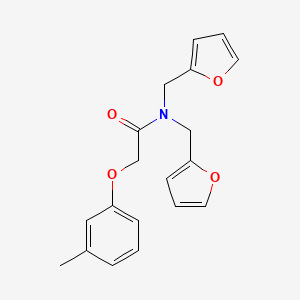![molecular formula C18H12ClF3N4O B11387943 5-amino-4-(1H-benzimidazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11387943.png)
5-amino-4-(1H-benzimidazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound that features a benzodiazole ring, a pyrrolone ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Ring: Starting from an appropriate ortho-diamine and a carboxylic acid derivative.
Formation of the Pyrrolone Ring: This could involve cyclization reactions using suitable precursors.
Introduction of the Trifluoromethylphenyl Group: This step might involve a substitution reaction using a trifluoromethylphenyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino group or the benzodiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins involved in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole rings.
Pyrrolone Derivatives: Compounds with similar pyrrolone structures.
Trifluoromethylphenyl Compounds: Compounds with similar trifluoromethylphenyl groups.
Uniqueness
The unique combination of the benzodiazole, pyrrolone, and trifluoromethylphenyl groups in 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE might confer unique biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C18H12ClF3N4O |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H12ClF3N4O/c19-11-6-5-9(7-10(11)18(20,21)22)26-8-14(27)15(16(26)23)17-24-12-3-1-2-4-13(12)25-17/h1-7,23,27H,8H2,(H,24,25) |
InChI Key |
BRSDUSKYQVWZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-phenyl-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11387872.png)
![2-(2-Methylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B11387877.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide](/img/structure/B11387880.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11387899.png)

![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387911.png)
![1',5-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11387912.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387914.png)
![6-ethyl-2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one](/img/structure/B11387925.png)
![Methyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11387928.png)
![N-(4-fluorobenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11387929.png)


